

¹H and ¹³C NMR Spectral Analysis of 1-Cyclopropyl-2-nitroethanol

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Compound of Interest

Compound Name: **1-Cyclopropyl-2-nitroethanol**

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Abstract

This technical guide provides a comprehensive examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for **1-cyclopropyl-2-nitroethanol**. As a chiral building block featuring a strained cyclopropyl ring and an electron-withdrawing nitro group, this molecule presents unique spectral characteristics crucial for its identification and characterization in synthetic and medicinal chemistry. This document details optimized experimental protocols, provides an in-depth analysis of predicted spectral data, and explains the underlying physicochemical principles governing the observed chemical shifts and coupling patterns. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for professionals in the field.

Introduction: The Structural Significance of 1-Cyclopropyl-2-nitroethanol

1-Cyclopropyl-2-nitroethanol is a valuable synthetic intermediate due to its dense and versatile functionality. The cyclopropyl moiety is a prevalent motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. The β -nitroalcohol functionality is a precursor to β -amino alcohols, a critical pharmacophore in many drug candidates.^{[1][2]} Accurate and unambiguous structural elucidation is therefore the bedrock of

any research and development involving this compound. NMR spectroscopy serves as the primary tool for this purpose, offering detailed insights into the molecular framework and electronic environment.^[3] This guide provides the necessary framework for acquiring and interpreting high-fidelity NMR data for this specific molecule.

High-Fidelity NMR Data Acquisition: A Protocol for Success

The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocols are designed as a self-validating system, incorporating best practices to ensure reproducibility and accuracy.^{[4][5]}

Sample Preparation

A meticulously prepared sample minimizes artifacts and maximizes spectral resolution.^[6]

Step-by-Step Protocol:

- Analyte & Mass: Accurately weigh 5-10 mg of **1-cyclopropyl-2-nitroethanol** for ¹H NMR, or 15-25 mg for ¹³C NMR, into a clean, dry vial.
- Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power and minimal signal overlap. For studies involving hydroxyl proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.^[7]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.^[8]
- Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
- Transfer: Filter the solution through a small cotton or glass wool plug into a clean, 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup & ¹H NMR Acquisition

These parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths.[4]

Parameter	Recommended Value	Causality and Field-Proven Insight
Pulse Program	zg30	A standard 30° pulse angle provides a good compromise between signal intensity and quantitative accuracy, preventing saturation of signals with long relaxation times.[9]
Acquisition Time (AQ)	~4.0 s	A longer acquisition time provides better digital resolution, which is essential for resolving the complex multiplets expected from the cyclopropyl group.[4]
Relaxation Delay (D1)	2.0 s	This delay allows for nearly complete T1 relaxation of most protons between scans, ensuring the resulting integrations are reliable.[4]
Number of Scans (NS)	16	Sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
Spectral Width (SW)	12 ppm	This range (e.g., -1 to 11 ppm) comfortably encompasses the upfield cyclopropyl signals and the downfield protons adjacent to the nitro and hydroxyl groups.

Spectrometer Setup & ^{13}C NMR Acquisition

The low natural abundance (~1.1%) and longer relaxation times of ^{13}C necessitate different acquisition parameters.[9][10]

Parameter	Recommended Value	Causality and Field-Proven Insight
Pulse Program	zgpg30	A proton-decoupled experiment with a 30° pulse angle is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]
Acquisition Time (AQ)	~1.5 s	Provides adequate resolution for the broader signals typical of ^{13}C NMR.
Relaxation Delay (D1)	2.0 s	Ensures even quaternary carbons have sufficient time to relax, although their signals will inherently be of lower intensity.
Number of Scans (NS)	≥ 1024	A significantly higher number of scans is required to compensate for the low natural abundance of the ^{13}C isotope.
Spectral Width (SW)	220 ppm	This wide range (e.g., -10 to 210 ppm) is standard and covers virtually all possible carbon environments in an organic molecule.

Spectral Analysis and Structural Assignment

Disclaimer: The following spectral data are predicted based on the analysis of structurally analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

The ^1H NMR spectrum is characterized by distinct regions corresponding to the aliphatic cyclopropyl protons and the downfield protons influenced by the electronegative substituents.

Table 1: Predicted ^1H NMR Signal Assignments for **1-Cyclopropyl-2-nitroethanol**

Signal Label	Predicted δ (ppm)	Multiplicity	Integration	Assignment
a	~4.55	ddd	1H	H-2a (-CHH-NO ₂)
b	~4.45	ddd	1H	H-2b (-CHH-NO ₂)
c	~3.90	ddd	1H	H-1 (-CH(OH)-)
d	~1.15	m	1H	H-3 (Cyclopropyl CH)
e, f	~0.70	m	2H	H-4a, H-5a (Cyclopropyl CH ₂)
g, h	~0.45	m	2H	H-4b, H-5b (Cyclopropyl CH ₂)

| i | Variable | br s | 1H | -OH |

In-Depth Interpretation:

- Signals a & b (H-2): The protons on the carbon bearing the nitro group are significantly deshielded due to the strong inductive electron-withdrawing effect of -NO₂.^{[11][12]} They are diastereotopic because they are adjacent to a stereocenter (C-1) and will appear as two distinct signals, each a doublet of doublets of doublets (ddd), coupling to each other (geminal coupling) and to the H-1 proton (vicinal coupling).

- Signal c (H-1): This methine proton is deshielded by the adjacent hydroxyl group and the nitro group, appearing as a complex multiplet due to coupling with the two H-2 protons and the H-3 proton.
- Signal d (H-3): This is the single methine proton on the cyclopropyl ring. Its chemical shift is slightly downfield compared to the cyclopropyl methylene protons.
- Signals e, f, g, h (H-4, H-5): The methylene protons of the cyclopropyl ring appear in the highly shielded, upfield region of the spectrum (typically < 1.0 ppm). This is a hallmark of the cyclopropane ring, attributed to anisotropic effects from the ring's unique bonding, which creates a shielding cone.[13][14] The four protons are chemically distinct and will exhibit complex, overlapping multiplets due to geminal and vicinal couplings.
- Signal i (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which results in H-D exchange and the disappearance of this signal.[15]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum is simpler, showing a single peak for each unique carbon environment.

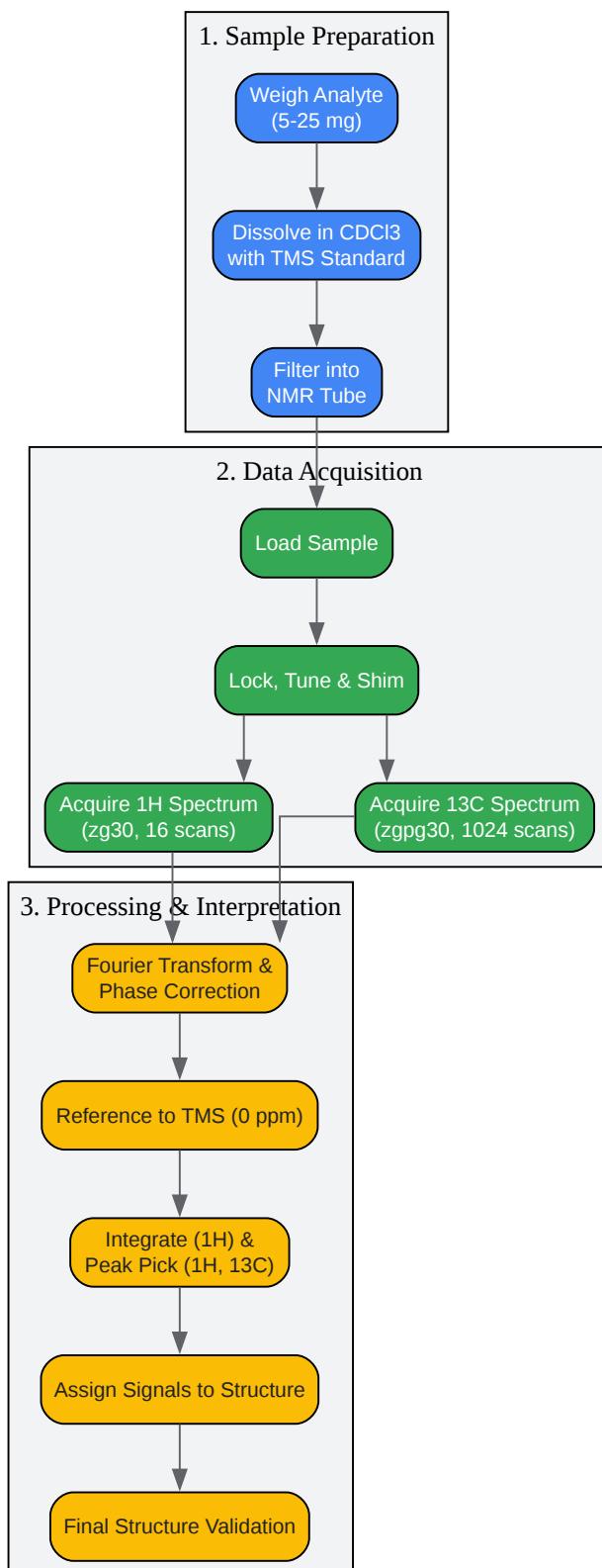
Table 2: Predicted ¹³C NMR Signal Assignments for **1-Cyclopropyl-2-nitroethanol**

Predicted δ (ppm)	Assignment	Rationale
~79.5	C-2 (-CH ₂ -NO ₂)	Strong deshielding by the highly electronegative nitro group.
~74.0	C-1 (-CH(OH)-)	Deshielded by the electronegative oxygen atom. [15]
~14.5	C-3 (Cyclopropyl CH)	Characteristic upfield shift for a substituted cyclopropyl carbon.

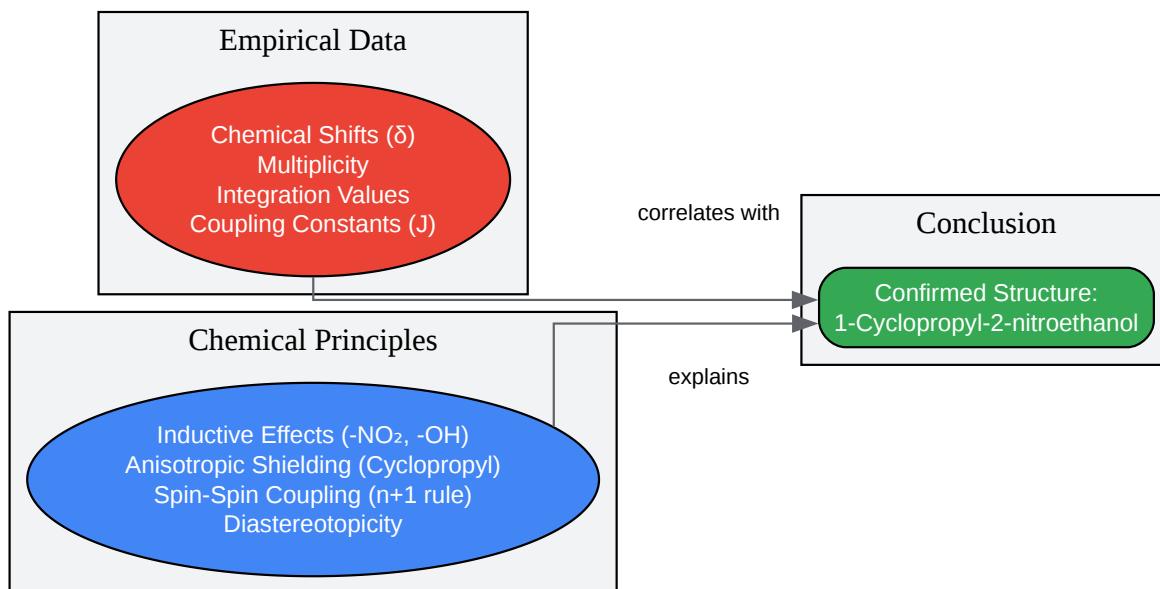
| ~4.5 | C-4, C-5 (Cyclopropyl CH₂) | Highly shielded methylene carbons, typical for a cyclopropane ring.[8] |

Visualization of Workflow and Interpretive Logic

Diagrams created with Graphviz clarify the experimental and logical processes involved in the structural analysis.

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Caption: A standard workflow for NMR analysis, from sample preparation to structure validation.



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Caption: The logical framework connecting empirical NMR data with chemical principles to confirm a molecular structure.

Conclusion

The structural characterization of **1-cyclopropyl-2-nitroethanol** by ^1H and ^{13}C NMR spectroscopy is a clear-cut process when guided by robust experimental protocols and a solid understanding of spectroscopic principles. The key identifying features are the highly shielded cyclopropyl proton signals in the upfield region (< 1.2 ppm) and the strongly deshielded protons adjacent to the nitro and hydroxyl groups in the downfield region (3.8-4.6 ppm). The corresponding ^{13}C signals provide complementary evidence, confirming the carbon backbone. This guide equips researchers with the necessary technical details and interpretive logic to confidently utilize NMR for the routine analysis and structural validation of this important synthetic building block.

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